![molecular formula C26H24BrN7O B14915451 4-[(2E)-2-(2-bromobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N,N-diphenyl-1,3,5-triazin-2-amine](/img/structure/B14915451.png)
4-[(2E)-2-(2-bromobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N,N-diphenyl-1,3,5-triazin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromobenzaldehyde [4-(diphenylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromobenzaldehyde moiety, a diphenylamino group, and a morpholinyl-triazinyl hydrazone linkage. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromobenzaldehyde [4-(diphenylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize 2-bromobenzaldehyde through the bromination of benzaldehyde. This intermediate is then reacted with 4-(diphenylamino)-6-(4-morpholinyl)-1,3,5-triazine-2-hydrazine under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
2-Bromobenzaldehyde [4-(diphenylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the benzaldehyde moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
科学的研究の応用
2-Bromobenzaldehyde [4-(diphenylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
作用機序
The mechanism of action of 2-Bromobenzaldehyde [4-(diphenylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
2-Bromobenzaldehyde: A simpler compound with similar reactivity but lacking the additional functional groups.
4-(Diphenylamino)benzaldehyde: Shares the diphenylamino group but differs in the rest of the structure.
6-(4-Morpholinyl)-1,3,5-triazine: Contains the morpholinyl-triazinyl moiety but lacks the bromobenzaldehyde component.
Uniqueness
The uniqueness of 2-Bromobenzaldehyde [4-(diphenylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone lies in its combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C26H24BrN7O |
|---|---|
分子量 |
530.4 g/mol |
IUPAC名 |
2-N-[(E)-(2-bromophenyl)methylideneamino]-6-morpholin-4-yl-4-N,4-N-diphenyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C26H24BrN7O/c27-23-14-8-7-9-20(23)19-28-32-24-29-25(33-15-17-35-18-16-33)31-26(30-24)34(21-10-3-1-4-11-21)22-12-5-2-6-13-22/h1-14,19H,15-18H2,(H,29,30,31,32)/b28-19+ |
InChIキー |
CHCDXQCAPZUEDT-TURZUDJPSA-N |
異性体SMILES |
C1COCCN1C2=NC(=NC(=N2)N/N=C/C3=CC=CC=C3Br)N(C4=CC=CC=C4)C5=CC=CC=C5 |
正規SMILES |
C1COCCN1C2=NC(=NC(=N2)NN=CC3=CC=CC=C3Br)N(C4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide](/img/structure/B14915369.png)


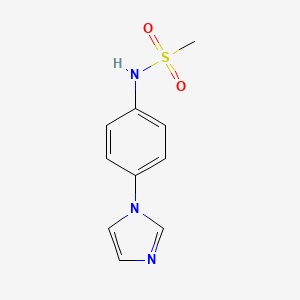
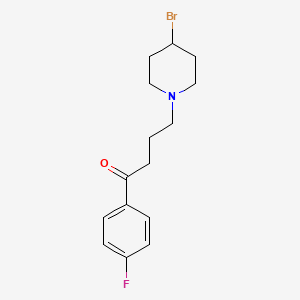
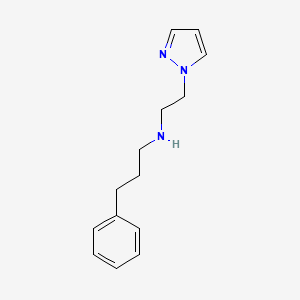
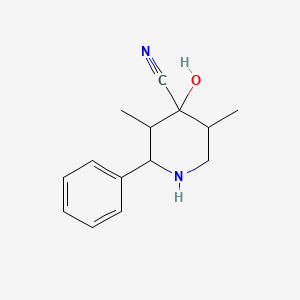
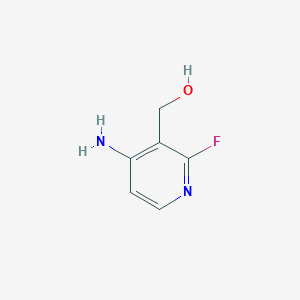
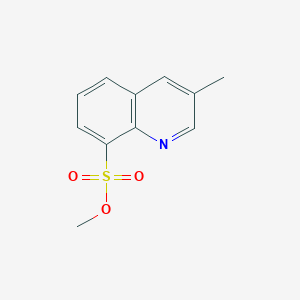
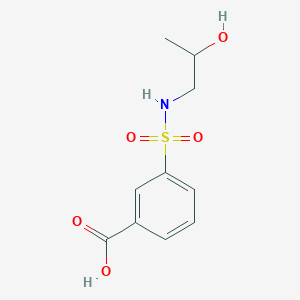
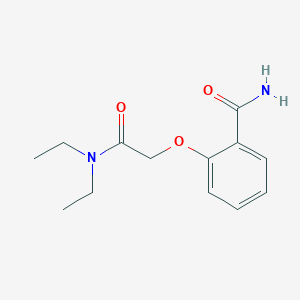
![3,5-Dibromo-4-[(3,4-dichlorobenzyl)oxy]benzaldehyde](/img/structure/B14915462.png)
![Methyl 7-amino-1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylate](/img/structure/B14915464.png)
![2-(7-Methoxy-1-methyl-9H-pyrido[3,4-b]indol-9-yl)ethan-1-amine](/img/structure/B14915467.png)
